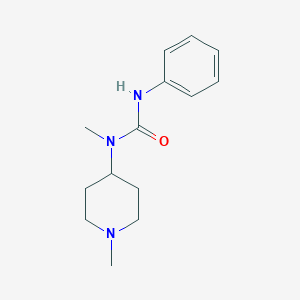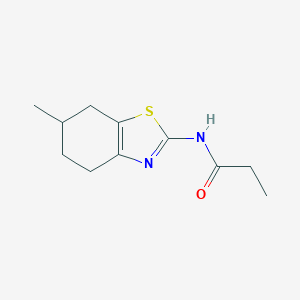![molecular formula C16H21NO3 B256694 2-[(4-Ethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B256694.png)
2-[(4-Ethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Ethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid, also known as etodolac, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation in patients with osteoarthritis, rheumatoid arthritis, and other musculoskeletal disorders. Etodolac is a member of the pyranocarboxylic acid class of NSAIDs, which are known for their potent analgesic and anti-inflammatory properties.
作用機序
Etodolac works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins, which are known to cause pain and inflammation. By inhibiting COX, 2-[(4-Ethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects
Etodolac has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor alpha, which play a key role in the inflammatory response. Etodolac has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that are involved in tissue remodeling and repair.
実験室実験の利点と制限
Etodolac has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers on a tight budget. It also has a well-established safety profile, with few reported side effects. However, 2-[(4-Ethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid does have some limitations for use in laboratory experiments. It has a relatively short half-life, which can make it difficult to maintain stable drug concentrations over extended periods of time. Additionally, 2-[(4-Ethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid has a relatively low solubility in water, which can make it difficult to administer in aqueous solutions.
将来の方向性
There are several areas of future research that could be explored with respect to 2-[(4-Ethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid. One area of interest is the potential use of 2-[(4-Ethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid in the treatment of cancer. Several studies have suggested that 2-[(4-Ethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid may have anti-tumor properties, and further research in this area could lead to the development of new cancer therapies. Another area of interest is the potential use of 2-[(4-Ethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid in the treatment of Alzheimer's disease. Recent studies have suggested that 2-[(4-Ethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid may have neuroprotective effects, and further research in this area could lead to the development of new treatments for this devastating disease. Finally, there is a need for further research into the mechanisms of action of 2-[(4-Ethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid, which could lead to a better understanding of its therapeutic potential and help to identify new targets for drug development.
合成法
The synthesis of 2-[(4-Ethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid involves the reaction of 2-chloro-6-ethylphenol with sodium hydride in the presence of dimethylformamide to form 2-(6-ethylphenol)pyran-4-one. This intermediate is then reacted with cyclohexanone in the presence of sodium hydride to form 2-(4-ethylphenyl)-5-methylcyclohex-2-enone. The final step involves the reaction of this intermediate with chloroformamide in the presence of potassium carbonate to form 2-[(4-Ethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid.
科学的研究の応用
Etodolac has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to be effective in reducing pain and inflammation in patients with osteoarthritis, rheumatoid arthritis, and other musculoskeletal disorders. Etodolac has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders.
特性
製品名 |
2-[(4-Ethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid |
|---|---|
分子式 |
C16H21NO3 |
分子量 |
275.34 g/mol |
IUPAC名 |
2-[(4-ethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H21NO3/c1-2-11-7-9-12(10-8-11)17-15(18)13-5-3-4-6-14(13)16(19)20/h7-10,13-14H,2-6H2,1H3,(H,17,18)(H,19,20) |
InChIキー |
FJKAEAIWQJOGON-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)C2CCCCC2C(=O)O |
正規SMILES |
CCC1=CC=C(C=C1)NC(=O)C2CCCCC2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




acetate](/img/structure/B256613.png)
![4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide](/img/structure/B256614.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-1-pyridin-3-ylethylideneamino]acetamide](/img/structure/B256616.png)
![9-hydroxy-N'-[(E)-indol-3-ylidenemethyl]fluorene-9-carbohydrazide](/img/structure/B256617.png)
![N'-[3-(2-furyl)acryloyl]-4-nitrobenzohydrazide](/img/structure/B256619.png)
![1-N',4-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanedihydrazide](/img/structure/B256621.png)

![2-Amino-4-(cyanomethyl)-6-[(4-methylphenyl)amino]pyridine-3,5-dicarbonitrile](/img/structure/B256626.png)
![Diethyl 5-({4-[(dimethylamino)sulfonyl]benzoyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B256627.png)
![12-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B256632.png)

